molecular formula C8H13N3O B13565276 (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No.: B13565276
M. Wt: 167.21 g/mol
InChI Key: XXGJXWZYCCJXKI-UHFFFAOYSA-N
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Description

The compound (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a bicyclic heterocycle featuring a pyrazolo-pyridine core with a hydroxymethyl substituent at position 3 and a methyl group at position 1. Its hydrochloride salt (CAS: 1227465-76-0) has a molecular formula of C₈H₁₄ClN₃O and a molecular weight of 203.67 g/mol . It is widely utilized as a building block in medicinal chemistry, particularly for combinatorial synthesis and scale-up of lead compounds due to its availability in high purity (>95%) and multi-gram quantities . The dihydrochloride form (CAS: 1269106-56-0) is also commercially available, offering enhanced solubility for aqueous applications .

Properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-8-2-3-9-4-6(8)7(5-12)10-11/h9,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJXWZYCCJXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 3-(methanol), 1-methyl C₈H₁₄ClN₃O 203.67 1227465-76-0 Intermediate for drug synthesis; high solubility in hydrochloride form
3-Phenyl derivative 3-phenyl, 1-benzoyl, 5-carboxamide C₂₁H₂₁N₅O₂ 383.43 N/A Antitubercular activity (IC₅₀: 21.8 µM vs. MTB pantothenate synthetase)
1-Azepanyl-methanone 3-(azepan-1-yl-methanone) C₁₃H₂₁ClN₄O 284.79 1219982-46-3 Structural diversity; marked as irritant
Fluorophenyl-oxadiazole 3-(2-fluorophenyl-1,2,4-oxadiazole) C₁₄H₁₅ClFN₅O 347.76 N/A Lead compound in combinatorial libraries
Dihydrochloride salt 3-(methanol), dihydrochloride C₈H₁₅Cl₂N₃O 240.13 1269106-56-0 Enhanced aqueous solubility for biological assays

Physicochemical Properties

  • Hydrophilicity : The target compound’s hydroxymethyl group increases polarity compared to lipophilic analogues (e.g., 3-phenyl derivatives), improving solubility in polar solvents .
  • Salt Forms : The hydrochloride and dihydrochloride salts of the target compound enhance stability and solubility, critical for formulation and in vitro testing .

Key Takeaways

  • The pyrazolo[4,3-c]pyridine core is a privileged scaffold in drug discovery, with substituent flexibility enabling diverse applications.
  • The hydroxymethyl group in the target compound optimizes solubility, making it ideal for further derivatization.
  • Structural variations (e.g., aryl, ketone, or amine substituents) correlate with distinct biological activities, underscoring the importance of rational design in medicinal chemistry.

Biological Activity

The compound (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O
  • Molecular Weight : 168.21 g/mol
  • CAS Number : 1228878-69-0

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazolo[4,3-c]pyridines against various cancer cell lines. For instance:

  • Cytotoxicity in Leukemia Cells : A derivative of the compound demonstrated significant cytotoxicity with an IC50_{50} value of 0.70 ± 0.14 μM against HL60 (acute erythroid leukemia) cells. Other derivatives exhibited IC50_{50} values ranging from 0.90 to 3.30 μM across different leukemia cell lines (HEL and K562) .
CompoundCell LineIC50_{50} (μM)
Derivative 4gHL600.70 ± 0.14
Derivative 4gHEL1.00 ± 0.42
Derivative 4kK5620.92 ± 0.32

The mechanism behind the cytotoxic activity is attributed to the structural features of pyrazolo[4,3-c]pyridines that allow for interaction with cellular targets involved in proliferation and survival pathways. The presence of specific substituents on the pyrazole ring significantly influences activity, with fluorinated groups enhancing metabolic stability and selectivity against tumor cells .

Selectivity and Toxicity

Notably, compound 4g showed a high selectivity index (>25-fold) as it exhibited low cytotoxicity (IC50>25_{50}>25 μM) in normal Vero cells, indicating a favorable therapeutic window for potential clinical applications .

Study on Structural Variations

A study investigating various structural modifications on pyrazolo[4,3-c]pyridines revealed that:

  • Substituents like -F and -CF3_{3} groups significantly improved cytotoxicity against specific cancer cell lines.
  • The hydroxyl group was found to be crucial for maintaining cytotoxic activity; derivatives lacking this group showed diminished effects (IC50>10_{50}>10 μM across evaluated cell lines) .

Q & A

Basic: What synthetic methodologies are recommended for preparing (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol?

Answer:
A robust route involves alkylation of the pyrazolo-pyridine core using NaH as a base and 2-bromopropane as an alkylating agent in tetrahydrofuran (THF) at controlled temperatures (e.g., 273 K to room temperature). Recrystallization from ethanol yields high-purity crystals, as demonstrated for structurally analogous compounds . For derivatives like the dihydrochloride salt, post-synthetic treatment with HCl in methanol is effective .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) are commonly observed for related pyrazolo-pyridine derivatives, with lattice parameters (e.g., a = 13.017 Å, β = 115.76°) refined using SHELXL .
  • NMR spectroscopy : Proton environments (e.g., methyl groups on the pyrazole ring) are resolved in CDCl₃ or DMSO-d₆.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 227.0416 for C₈H₁₅Cl₂N₃O derivatives) .

Advanced: How do substituent modifications on the pyrazole ring influence biological activity?

Answer:
Hydrophobic substituents on the pyrazole ring enhance enzyme inhibitory activity. For example, tert-butyl and isopropyl groups improve binding to Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 90 nM), while polar groups reduce potency . In contrast, Factor Xa inhibition (e.g., anticoagulant activity) is modulated by aryl and carboxamide substituents, as seen in apixaban intermediates .

Advanced: What experimental strategies resolve contradictions in crystallographic data refinement?

Answer:

  • Use SHELX programs (e.g., SHELXL) to refine displacement parameters and handle twinning or high thermal motion in the pyrazole ring. For example, hydrogen atoms are placed geometrically with Uiso = 1.2–1.5×Ueq of parent atoms .
  • Validate bond lengths/angles against databases (e.g., maximum deviation ≤ 0.01 Å for planar groups) .

Advanced: How can catalytic systems optimize the synthesis of pyrazolo-pyridine scaffolds?

Answer:
Heterogeneous acid catalysts (e.g., AC-SO₃H ) enable efficient multicomponent reactions. For example, AC-SO₃H catalyzes cyclocondensation of phenylhydrazine, aldehydes, and malononitrile to form pyrano-pyrazole intermediates, which are further functionalized with amines to yield target scaffolds .

Basic: What are the stability and storage considerations for this compound?

Answer:
The free base and hydrochloride salts are hygroscopic. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, which can degrade the tetrahydro-pyridine ring .

Advanced: What computational tools predict the compound’s conformational dynamics in solution?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsional angles in the pyrazolo-pyridine core. Molecular dynamics simulations (MD) with explicit solvent (e.g., water/methanol) reveal hydrogen-bonding interactions between the methanol group and solvent molecules .

Advanced: How does the compound interact with biological targets like Toll-like receptors (TLRs)?

Answer:
Derivatives with bicyclic substituents (e.g., morpholine-carboxamide groups) show selective TLR7/8 inhibition. Docking studies indicate hydrogen bonding between the methanol group and Asp543 in TLR8’s binding pocket, while hydrophobic moieties occupy adjacent subpockets .

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